2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-[5-amino-3-(furan-3-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H11N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h1,4-6,13H,2-3,10H2 |
InChI Key |
JFEIXBGEXIRZGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
Preparation Methods
General Synthesis Strategies
The synthesis of 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves a multistep reaction that focuses on the formation of the pyrazole ring and its subsequent functionalization. Common methods include:
- Pyrazole Ring Formation: Cyclocondensation of enaminones or malonaldehyde derivatives with hydrazines is a frequently employed method.
- Functionalization: After forming the pyrazole ring, further modifications can introduce the furan moiety and the ethanol group.
Spectroscopic Characterization
Spectroscopic techniques are crucial for confirming the structure of the synthesized compound. Key methods include:
- IR Spectroscopy: Identify characteristic peaks such as C=O stretching (if an acetic acid moiety is present) and C-N pyrazole vibrations.
- NMR Spectroscopy: Analyze the signals for the furan ring, the pyrazole amino group, and the ethanol protons.
- HPLC: Use chromatographic techniques to assess the purity of the compound and detect any by-products.
Data Table
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amino group (-NH₂) at the pyrazole 5-position participates in nucleophilic reactions:
Acylation : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form N-acetyl derivatives.
Reaction :
2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol + AcCl → 2-[5-Acetamido-3-(furan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol + HCl
Conditions : 0–5°C, triethylamine (TEA) as base, 85–90% yield.
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives.
Reaction :
RCHO + 2-[5-Amino-...]ethan-1-ol → RCH=N-(pyrazole) + H₂O
Conditions : 12 hr reflux, catalytic acetic acid, 70–78% yield .
Electrophilic Aromatic Substitution on the Furan Ring
The furan-3-yl moiety undergoes electrophilic substitution, particularly at the 2- and 5-positions:
Bromination : Reacts with bromine (Br₂) in CCl₄ to form 5-bromo-furan derivatives.
Reaction :
this compound + Br₂ → 2-[5-Amino-3-(5-bromofuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Conditions : Room temperature, 2 hr, 65–70% yield.
Nitration : Reacts with nitric acid (HNO₃)/H₂SO₄ to introduce nitro groups.
Product : 2-[5-Amino-3-(5-nitrofuran-3-yl)-1H-pyrazol-1-yl]ethan-1-ol
Conditions : 0°C, 1 hr, 55% yield .
Oxidation and Esterification of the Hydroxyl Group
The ethanol side chain undergoes oxidation and esterification:
Oxidation :
-
Mild : Pyridinium chlorochromate (PCC) in DCM oxidizes the -OH to a ketone.
Product : 2-[5-Amino-3-(furan-3-yl)-1H-pyrazol-1-yl]acetaldehyde
Yield : 80%. -
Strong : KMnO₄/H₂SO₄ oxidizes the chain to carboxylic acid (low yield due to overoxidation).
Esterification : Reacts with acetic anhydride to form ethyl acetate derivatives.
Reaction :
2-[5-Amino-...]ethan-1-ol + (Ac)₂O → 2-[5-Amino-...]ethyl acetate + H₂O
Conditions : Reflux, 4 hr, 90% yield.
Cyclization and Heterocycle Formation
The compound forms fused heterocycles via intramolecular reactions:
Thiazole Formation : Reacts with thiourea derivatives in ethanol to form thiazole rings.
Reaction :
2-[5-Amino-...]ethan-1-ol + Thiourea → Thiazolo[5,4- e]pyrazole derivatives
Conditions : Reflux, 6 hr, 75% yield .
Pyran Synthesis : Condenses with diketones (e.g., acetylacetone) under basic conditions to form pyran derivatives.
Product : Pyrano[2,3- c]pyrazole
Yield : 68% .
Complexation with Metal Ions
The amino and hydroxyl groups act as ligands for transition metals:
| Metal Salt | Product | Application |
|---|---|---|
| Cu(II) acetate | [Cu(L)₂]·2H₂O | Antimicrobial agents |
| Fe(III) chloride | [Fe(L)Cl₃] | Catalytic oxidation |
Conditions : Stirring in methanol, room temperature, 2 hr.
Comparative Reactivity Table
Key reactions and yields for analogs:
| Reaction Type | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | AcCl/TEA | 0–5°C, 2 hr | 85–90 | |
| Bromination | Br₂/CCl₄ | RT, 2 hr | 65–70 | |
| Oxidation (PCC) | PCC/DCM | RT, 4 hr | 80 | |
| Thiazole Formation | Thiourea/EtOH | Reflux, 6 hr | 75 |
Mechanistic Insights
Scientific Research Applications
2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds with biological targets, influencing their function. The furan and pyrazole rings provide a rigid framework that can fit into specific binding sites, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Structural and Molecular Properties
The compound is compared to three analogs with similar pyrazole-ethanol backbones but differing substituents (Table 1).
Table 1: Molecular Properties of 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL and Analogs
Key Observations:
- Molecular Weight : The target compound has the lowest molecular weight due to the smaller furan substituent.
- Phenyl Derivatives: Bulkier substituents (e.g., 4-propylphenyl) increase hydrophobicity and molecular weight, which may affect pharmacokinetic properties .
Biological Activity
The compound 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL is a derivative of pyrazole, a class of compounds known for diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula for This compound is with a molecular weight of approximately 194.20 g/mol. The structure includes a furan ring and an amino group that contribute to its biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.01 | 0.034 | 344.56 |
The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies have assessed its effectiveness against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
These results suggest that This compound may be effective in treating infections caused by resistant bacterial strains .
The biological activity of pyrazole derivatives is often attributed to their ability to modulate various biochemical pathways. For example:
- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX enzymes, these compounds reduce the synthesis of pro-inflammatory prostaglandins.
- Antimicrobial Mechanisms : The precise mechanism remains under investigation, but it may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.
Case Studies
A study conducted on a series of pyrazole derivatives demonstrated that those containing a furan moiety exhibited enhanced anti-inflammatory and analgesic effects compared to their non-furan counterparts. The study utilized carrageenan-induced paw edema models in rats to evaluate efficacy:
Study Findings:
- Efficacy : Compounds showed up to 96% inhibition of edema compared to controls.
- Safety Profile : Histopathological examinations indicated minimal damage to gastric tissues, suggesting a favorable safety profile.
Q & A
Q. What are the optimal synthetic routes for 2-[5-Amino-3-(furan-3-YL)-1H-pyrazol-1-YL]ethan-1-OL, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves cyclocondensation of hydrazine derivatives with furan-containing ketones. Key optimization parameters include:
- Solvent selection : Acetic acid (AcOH) is commonly used for reflux due to its ability to protonate intermediates, enhancing reaction rates .
- Temperature and time : Refluxing for 1–2 hours ensures complete cyclization while minimizing side reactions .
- Catalysts : Acidic or basic conditions can influence regioselectivity; for example, piperidine in ethanol improves yields in analogous pyrazole syntheses . Post-synthesis, extraction with CH₂Cl₂ and purification via silica gel chromatography (SiO₂) are critical for isolating the pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- NMR spectroscopy :
- ¹H NMR : Look for signals corresponding to the furan protons (δ 6.5–7.5 ppm), pyrazole NH₂ (δ ~5.5 ppm, broad), and ethanol-O-linked CH₂ (δ ~3.7 ppm) .
- ¹³C NMR : Peaks for furan carbons (δ 110–150 ppm) and pyrazole carbons (δ 140–160 ppm) confirm the core structure .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
- Liquid-liquid extraction : Use CH₂Cl₂ to separate the product from polar byproducts .
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane removes non-polar impurities .
- Recrystallization : Ethanol or DMF-EtOH mixtures (1:1) enhance purity by dissolving impurities at elevated temperatures .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the molecular structure, and what software tools are essential?
- Crystallization : Slow evaporation of saturated solutions in ethanol or acetone yields diffraction-quality crystals .
- Data refinement : Use SHELX programs (e.g., SHELXL for structure solution and refinement) to analyze bond lengths, angles, and torsional conformations .
- Validation : Match experimental data (e.g., R-factor < 0.05) with computational models to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazole ring be addressed?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups on the furan ring direct electrophilic substitution to the pyrazole C-4 position.
- Steric hindrance : Bulky substituents at C-3 (furan) favor reactions at the less hindered C-5 position .
- Catalytic control : Transition metal catalysts (e.g., Pd) enable site-selective cross-coupling, as demonstrated in analogous tetrazole alkylation studies .
Q. What computational strategies predict the compound’s bioactivity, and how reliable are these models?
- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to biological targets (e.g., kinases or receptors). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and redox behavior .
- Limitations : Computational models may overestimate binding affinities; always corroborate with in vitro data .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cell viability tests (MTT assays) to confirm mechanism-specific activity .
- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to rule out off-target effects at high concentrations.
- Metabolic stability : Use hepatic microsome assays to assess whether rapid degradation explains inconsistent results .
Q. What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is safe .
- Light sensitivity : UV-Vis spectroscopy indicates photodegradation under direct UV light; store in amber vials .
- Humidity control : Dynamic vapor sorption (DVS) data recommend desiccators (≤40% RH) to prevent hygroscopic degradation .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ethanol-O-linked group .
- Crystallography : For twinned crystals, use SHELXD for initial phasing and Olex2 for visualization .
- Bioactivity : Screen against panels of related targets (e.g., kinases, GPCRs) to identify structure-activity relationships (SARs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
